1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered thiazolidinone ring fused with a piperidine-2,6-dione moiety. Its structure features a (5Z)-configured 2-methoxyphenylmethylidene substituent at position 5 of the thiazolidinone core, a sulfanylidene group at position 2, and a 4-oxo functional group . The Z-configuration of the methylidene group is critical for maintaining planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-stacking . Potential applications include metabolic regulation, given the known hypolipidemic and hypoglycemic activities of structurally related thiazolidinediones .
Properties
IUPAC Name |
1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-11-6-3-2-5-10(11)9-12-15(21)18(16(23)24-12)17-13(19)7-4-8-14(17)20/h2-3,5-6,9H,4,7-8H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWPRGDVJWQHLF-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 323.39 g/mol. The structure features a thiazolidinone core, which is known for its various bioactive properties.
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazolidinones can target multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Thiazolidinones have been reported to possess antibacterial activity through mechanisms such as disruption of bacterial cell wall synthesis and inhibition of essential enzymes like DNA gyrase . In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
Research has indicated that thiazolidinone derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity positions them as potential candidates for treating inflammatory diseases . Additionally, analgesic properties have been observed, which may be attributed to their ability to modulate pain pathways in the central nervous system.
The biological activities of this compound are primarily mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, including those related to cancer metabolism and inflammation.
- Receptor Modulation : Interaction with specific receptors involved in pain and inflammation modulation can lead to therapeutic effects.
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells contributes to its anticancer efficacy.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
Scientific Research Applications
Structural Features
The thiazolidinone core features a unique arrangement of sulfur and nitrogen atoms, contributing to its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. The structural similarity to penicillin antibiotics has prompted investigations into their effectiveness against various pathogens. Notably:
- Mechanism of Action : These compounds can disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism.
- Case Studies : Several studies have demonstrated that modifications at the C5 position enhance antimicrobial efficacy, making them promising candidates for new antibiotic development .
Antitumor Activity
Thiazolidinones have been recognized for their potential in cancer therapy:
- Mechanism : They may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
- Research Findings : In vitro studies have shown that certain derivatives can significantly reduce tumor growth in various cancer cell lines by targeting specific molecular pathways involved in cancer progression .
Drug Development Potential
The compound's unique structural characteristics make it a candidate for further drug development:
- Lead Compound : As a lead compound, it can be modified to enhance its pharmacokinetic properties and selectivity towards specific biological targets.
- Hybrid Pharmacophore Approach : Combining this compound with other pharmacologically active fragments could lead to the development of hybrid molecules with improved therapeutic profiles .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, emphasizing substituent effects, physicochemical properties, and biological relevance.
Structural and Substituent Variations
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group introduces steric and electronic differences compared to 3- or 4-methoxy analogs. The ortho-methoxy group may hinder rotational freedom, reducing binding pocket compatibility in biological targets compared to para-substituted derivatives .
- Stereochemistry : The Z-configuration is conserved across analogs, preserving planar geometry critical for π-π interactions in enzyme active sites .
Physicochemical Properties
- LogP : The target compound’s calculated LogP (∼2.8) is higher than the sulfonic acid derivative (LogP ∼1.2) due to reduced polarity .
- Hydrogen Bonding: The 4-oxo and sulfanylidene groups in the thiazolidinone core enable hydrogen-bond donor/acceptor interactions, a feature shared with all analogs .
- Thermal Stability : Methoxy-substituted derivatives (e.g., target compound) exhibit higher melting points (∼200–220°C) than pyridinyl analogs due to stronger crystal packing via methoxy-oxygen interactions .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The compound can be synthesized via a multi-step condensation approach. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v), followed by recrystallization . Optimization may include adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate), extending reaction times (up to 4 hours), or using ethanol-DMF mixtures to enhance crystallinity . Purity assessment should employ HPLC with C18 columns (acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–8.1 ppm for aromatic protons) .
Q. How can the structural configuration and stereochemistry of this compound be rigorously validated?
Methodological Answer: X-ray crystallography is the gold standard for confirming the (5Z)-configuration and sulfanylidene orientation. Single crystals can be grown via slow evaporation of DMF-ethanol solutions, and data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Key parameters include bond angles (e.g., C5–S1–C4 = 92.5°) and torsional deviations in the thiazolidinone ring . Complementary techniques like IR (C=O stretch at 1680–1720 cm⁻¹) and mass spectrometry (ESI-MS for [M+H]+) should corroborate findings .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Begin with enzyme inhibition assays (e.g., α-glucosidase or COX-2) using UV-Vis spectroscopy to monitor substrate conversion . For antimicrobial activity, employ broth microdilution (MIC values against S. aureus or E. coli). Cytotoxicity can be assessed via MTT assays on HEK-293 cells, with IC₅₀ calculations using nonlinear regression . Ensure controls include structurally related analogs (e.g., 3-phenyl-thiazolidinone derivatives) to contextualize results .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB IDs: e.g., 1L2K for α-glucosidase). Optimize ligand geometry with DFT (B3LYP/6-31G*) and analyze binding affinities (ΔG ≤ −8 kcal/mol). Solvent effects can be modeled via Poisson-Boltzmann surface area (MM-PBSA) calculations . Validate predictions with mutagenesis studies on key residues (e.g., Asp214 in α-glucosidase) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Systematically compare experimental variables:
- Stereochemical purity : Confirm Z/E isomer ratios via chiral HPLC .
- Crystal packing effects : Analyze X-ray structures for intermolecular hydrogen bonds (e.g., S1⋯H–O interactions) that may alter solubility .
- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and pre-incubation times . Use meta-analysis tools (RevMan) to quantify heterogeneity across datasets .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer: Design analogs by substituting the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Assess impacts via:
Q. What advanced techniques characterize its stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal degradation : TGA/DSC to identify decomposition thresholds (>200°C).
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours, monitoring via LC-MS for hydrolysis products (e.g., piperidine-2,6-dione fragments) .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation using peak area normalization in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
